![molecular formula C8H9N3O2 B13000659 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that belongs to the class of oxazolo-pyridazines This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring The presence of an isopropyl group at the 2-position and a hydroxyl group at the 7-position further defines its chemical identity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-isopropyl-4,5-diaminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-isopropyloxazolo[4,5-d]pyridazin-7-one.
Reduction: Formation of 2-isopropyldihydrooxazolo[4,5-d]pyridazin-7-ol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The hydroxyl group at the 7-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins. Additionally, the oxazole and pyridazine rings may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms, known for its diverse pharmacological activities.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position, exhibiting various biological activities.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, used as a core structure in many bioactive compounds.
Uniqueness
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol stands out due to its unique fusion of oxazole and pyridazine rings, along with the presence of an isopropyl group and a hydroxyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
2-propan-2-yl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C8H9N3O2/c1-4(2)8-10-5-3-9-11-7(12)6(5)13-8/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
JMIHDNUREJFXMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(O1)C(=O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


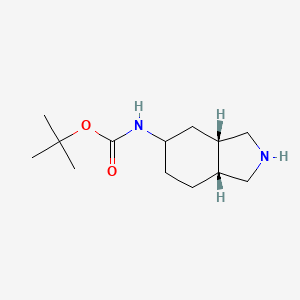
![6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13000585.png)
![6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)
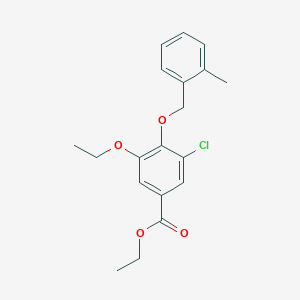

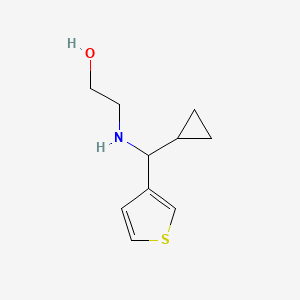
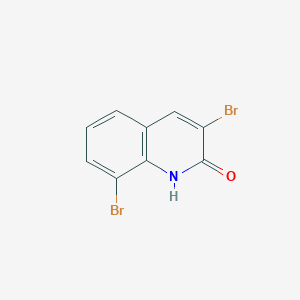
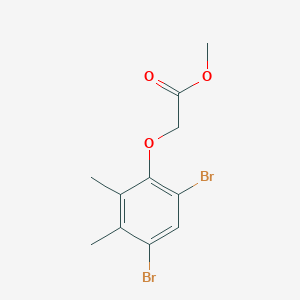

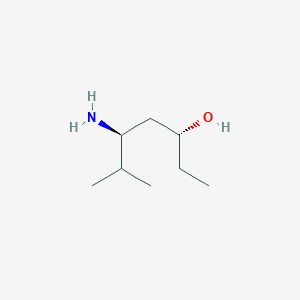
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)

![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)
